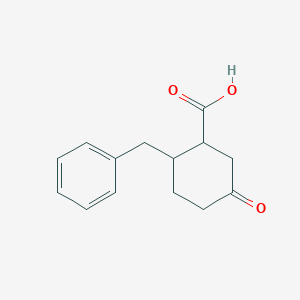

2-benzyl-5-oxocyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Benzyl-5-oxocyclohexanecarboxylic acid involves the reaction of benzyl chloride and 5-oxocyclohexanecarboxylic acid.Molecular Structure Analysis

The molecular formula of 2-Benzyl-5-oxocyclohexanecarboxylic acid is C14H16O3 . Its average mass is 232.275 Da and its monoisotopic mass is 232.109940 Da .Applications De Recherche Scientifique

Enantioselective Fluorescent Recognition

2-Benzyl-5-oxocyclohexanecarboxylic acid derivatives have been explored for their ability to act as enantioselective fluorescent sensors. One study demonstrated the potential of cyclohexane-1,2-diamine-based bisbinaphthyl macrocycles for highly enantioselective fluorescent responses to chiral acids, including alpha-hydroxycarboxylic acids and N-protected amino acids. This indicates their potential in enantioselective recognition and analysis (Li et al., 2007).

Plasticizer Identification and Analysis

Derivatives of 2-Benzyl-5-oxocyclohexanecarboxylic acid, like 1,2-Cyclohexane dicarboxylic acid diisononyl ester, have been identified as new generation plasticizers. Studies using GC/MS and ESI/MS methods have been conducted to analyze these plasticizers in polymers, particularly PVC, to reduce toxic effects on human health (Dziwiński et al., 2017).

Catalysis in Chemical Reactions

Ethyl 2-oxocyclohexanecarboxylate, a related compound, has been employed as an efficient ligand for copper-catalyzed coupling reactions. This application spans a variety of chemical syntheses, including the formation of N-arylamides, aryl ethers, and aryl thioethers, showcasing its versatility and efficiency in catalysis (Lv & Bao, 2007).

Photocarboxylation of Benzylic C–H Bonds

In a related study, the photocarboxylation of benzylic C–H bonds with CO2 into 2-arylpropionic acids was achieved under metal-free conditions. This showcases a novel application in organic synthesis and pharmaceutical manufacturing (Meng et al., 2019).

Hydrocarboxylation Catalyst

A Copper(ii) metal-organic framework has been used as a catalyst for the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid. This demonstrates an efficient method for alkane hydrocarboxylation in an ionic liquid under mild conditions, expanding the utility of these compounds in industrial processes (Paul et al., 2016).

Enantioselective Synthesis

In pharmaceutical research, enantioselective synthesis of benzyl derivatives, like benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, has been described. This is essential for developing potent CCR2 antagonists, highlighting the significance in drug discovery (Campbell et al., 2009).

Propriétés

IUPAC Name |

2-benzyl-5-oxocyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-12-7-6-11(13(9-12)14(16)17)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYASTUWLRHTAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(C1CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B2791753.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2791755.png)

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2791756.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide](/img/structure/B2791758.png)

![1-(2,6-Difluorophenyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2791763.png)

![(1R)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2791767.png)

![6-methyl-N-(4-morpholinobenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2791769.png)